1-bromo-3-ethyl-5-nitroBenzene
Description
1-Bromo-3-ethyl-5-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, an ethyl group at position 3, and a nitro group at position 5. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The nitro group (-NO₂) is a strong electron-withdrawing substituent, deactivating the aromatic ring and directing electrophilic substitution to positions 2 and 6. The ethyl group (-C₂H₅) contributes modest electron-donating effects via inductive mechanisms, slightly counteracting the nitro group’s deactivation. This compound is likely used as an intermediate in organic synthesis, particularly in reactions leveraging bromine as a leaving group or nitro groups for further functionalization.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-bromo-3-ethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
LIVDQXZAOVGGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-3-Methyl-5-Nitrobenzene (CAS: 52488-28-5)
Molecular Formula: C₇H₆BrNO₂ Substituents: 1-Br, 3-Me, 5-NO₂ Molecular Weight: 216.03 g/mol Key Differences:
- The methyl group is smaller and less electron-donating than ethyl, resulting in lower steric hindrance and marginally reduced lipophilicity.
- Reactivity in nucleophilic aromatic substitution may be slightly enhanced compared to the ethyl analog due to reduced steric bulk .
1-Bromo-3-Chloro-5-Methylbenzene
Molecular Formula : C₇H₆BrCl
Substituents : 1-Br, 3-Cl, 5-Me
Molecular Weight : 205.48 g/mol
Key Differences :
- The nitro group in the target compound is replaced by chlorine, altering electronic effects. Chlorine is electron-withdrawing via induction but ortho/para-directing, contrasting with the nitro group’s meta-directing nature.
- This compound may exhibit greater reactivity in electrophilic substitution due to the absence of a strongly deactivating nitro group .
1-Bromo-3-(Methylsulfonyl)-5-Nitrobenzene (CAS: 62606-15-9)
Molecular Formula: C₇H₆BrNO₄S Substituents: 1-Br, 3-SO₂Me, 5-NO₂ Molecular Weight: 280.10 g/mol Key Differences:
- The methylsulfonyl group (-SO₂Me) is strongly electron-withdrawing, further deactivating the ring compared to the ethyl group.
- Enhanced acidity may occur at adjacent positions due to the sulfonyl group’s resonance effects.
1-Bromo-3-Nitrobenzene
Molecular Formula: C₆H₄BrNO₂ Substituents: 1-Br, 3-NO₂ Molecular Weight: 202.01 g/mol Key Differences:
- Lacks the ethyl group, reducing steric hindrance and lipophilicity.
Comparative Data Table
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